[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a propylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid typically involves the following steps:
Formation of the Propylcyclohexyl Group: The initial step involves the preparation of the 1-propylcyclohexyl group, which can be achieved through the alkylation of cyclohexane with propyl halides under Friedel-Crafts alkylation conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, Thiols, Palladium catalysts for cross-coupling reactions
Major Products Formed
Phenols: Formed through oxidation reactions
Hydroxyl derivatives: Formed through reduction reactions
Substituted derivatives: Formed through nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high precision .
Biology
The presence of the fluoro group enhances its ability to interact with biological molecules, making it useful in imaging and diagnostic applications .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents .
Industry
The compound is used in the production of advanced materials, including polymers and nanomaterials. Its boronic acid group facilitates the formation of boron-containing polymers with enhanced mechanical and thermal properties .
Wirkmechanismus
The mechanism of action of [2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid and fluoro groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the fluoro and propylcyclohexyl groups, making it less versatile in certain applications.
4-Fluorophenylboronic acid:
Cyclohexylboronic acid: Contains a cyclohexyl group but lacks the fluoro and phenyl groups, reducing its utility in cross-coupling reactions.
Uniqueness
[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid is unique due to the combination of its functional groups. The presence of both the fluoro and propylcyclohexyl groups enhances its reactivity and versatility in various chemical reactions and applications. This makes it a valuable compound in synthetic chemistry, medicinal research, and materials science .
Eigenschaften
Molekularformel |
C15H22BFO2 |
---|---|
Molekulargewicht |
264.15 g/mol |
IUPAC-Name |
[2-fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H22BFO2/c1-2-8-15(9-4-3-5-10-15)12-6-7-13(16(18)19)14(17)11-12/h6-7,11,18-19H,2-5,8-10H2,1H3 |
InChI-Schlüssel |
BOYFWIMWTUUFJI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C2(CCCCC2)CCC)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.